N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole carboxamide class, characterized by a bicyclic core fused with a thiazole ring. The substituents at the 2- and 6-positions include a 3-nitrophenyl group and a benzodioxolylmethyl carboxamide moiety, respectively.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c1-12-19(20(26)22-9-13-5-6-17-18(7-13)30-11-29-17)31-21-23-16(10-24(12)21)14-3-2-4-15(8-14)25(27)28/h2-8,10H,9,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRHXXVQQLRRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the benzodioxolyl and nitrophenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and thiols under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Key Observations
- Electron-Withdrawing Groups: The target compound’s 3-nitrophenyl group contrasts with trifluoromethyl (ND-11564, ND-12025) or ethyl (ND-11503) substituents.
- Benzodioxole vs. Dihydrobenzofuran : The benzodioxolylmethyl group in the target compound may confer improved metabolic stability over dihydrobenzofuran (ND-11503) due to reduced oxidative susceptibility .
- Heterocyclic Variations : Pyridine (ND-12025) and triazole () substituents introduce nitrogen-rich motifs that could alter solubility and hydrogen-bonding interactions compared to the target’s benzodioxole system .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxole moiety and an imidazo-thiazole framework. Its molecular formula is with a molecular weight of approximately 419.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O7S |
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | This compound |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CCNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo-thiazole compounds exhibit significant anticancer properties. For instance, the compound showed potent cytotoxic activity against various cancer cell lines, with GI50 values indicating effectiveness in inhibiting cell growth. Notably, similar compounds have reported IC50 values in the submicromolar range against human cervix carcinoma (HeLa), murine leukemia (L1210), and other cancer types, suggesting that this compound may possess comparable efficacy .
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Research indicates that related imidazo-thiazole derivatives have shown selective activity against Mycobacterium tuberculosis (Mtb), with IC50 values demonstrating potent inhibition without acute cellular toxicity towards normal lung fibroblast cells. For example, a closely related compound exhibited an IC90 of 7.05 μM against Mtb H37Ra . This suggests that this compound could also be evaluated for similar activities.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds within the same chemical class:
- Antitumor Efficacy : A study highlighted the effectiveness of imidazo-thiazoles in inhibiting tumor cell proliferation across various cancer lines. The compounds displayed IC50 values ranging from 0.86 µM to 4.2 µM against different targets including CDK1 and transforming growth factor receptors .
- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. These studies provide insights into how structural modifications can enhance biological activity and selectivity against specific pathogens or cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
